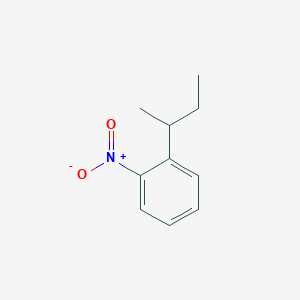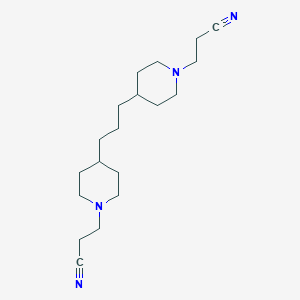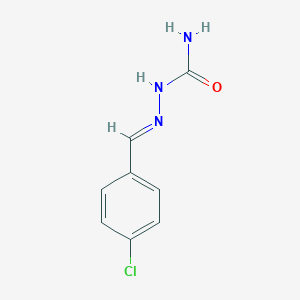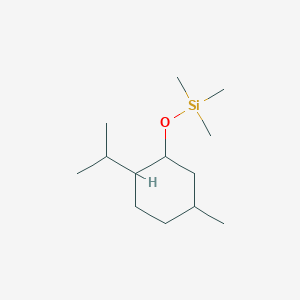
Silane, (p-menth-3-yloxy)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (p-menth-3-yloxy)trimethyl-, commonly known as MMTS, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is mainly used as a reagent in organic synthesis. MMTS is a versatile compound that can be used for a variety of applications, including protein modification, peptide synthesis, and DNA sequencing.
Wirkmechanismus
MMTS modifies cysteine residues in proteins by reacting with the thiol group (-SH) of the cysteine residue. This reaction forms a covalent bond between the MMTS molecule and the cysteine residue, which can be used to study protein-protein interactions and enzyme activity.
Biochemische Und Physiologische Effekte
MMTS has been shown to have a minimal effect on biochemical and physiological systems. It is non-toxic and non-carcinogenic, making it a safe compound to use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MMTS in scientific research is its versatility. It can be used for a variety of applications, including protein modification, peptide synthesis, and DNA sequencing. MMTS is also a stable compound that can be easily stored and transported.
One of the limitations of using MMTS is that it can only modify cysteine residues in proteins. This limits its use in certain applications where other amino acid residues need to be modified.
List of
Zukünftige Richtungen
1. Development of new MMTS derivatives for protein modification and peptide synthesis.
2. Investigation of the effect of MMTS on enzyme activity.
3. Development of new methods for the synthesis of MMTS.
4. Investigation of the effect of MMTS on protein-protein interactions.
5. Use of MMTS in the synthesis of new drugs and therapeutics.
6. Investigation of the effect of MMTS on DNA sequencing.
7. Development of new applications for MMTS in scientific research.
Synthesemethoden
MMTS can be synthesized by reacting p-menth-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces MMTS as a colorless liquid. The synthesis of MMTS is a straightforward process that can be easily scaled up for industrial use.
Wissenschaftliche Forschungsanwendungen
MMTS is widely used in scientific research as a reagent for protein modification and peptide synthesis. It is used to modify cysteine residues in proteins, which can be used to study protein-protein interactions and enzyme activity. MMTS is also used in the synthesis of peptides, which are used in drug discovery and development.
Eigenschaften
CAS-Nummer |
18419-38-0 |
|---|---|
Produktname |
Silane, (p-menth-3-yloxy)trimethyl- |
Molekularformel |
C13H28OSi |
Molekulargewicht |
228.45 g/mol |
IUPAC-Name |
trimethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxysilane |
InChI |
InChI=1S/C13H28OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h10-13H,7-9H2,1-6H3 |
InChI-Schlüssel |
LDWGJYAAQHHQTJ-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



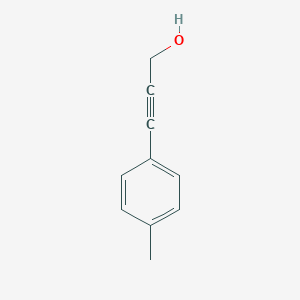
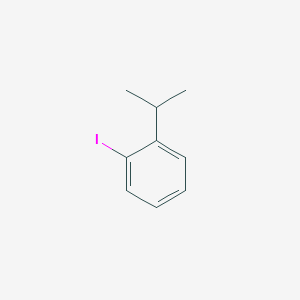
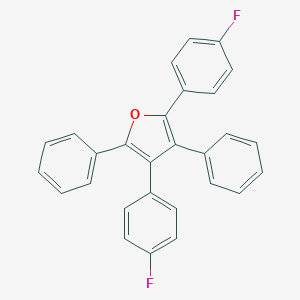
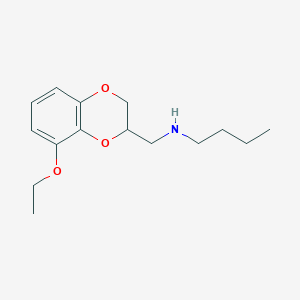
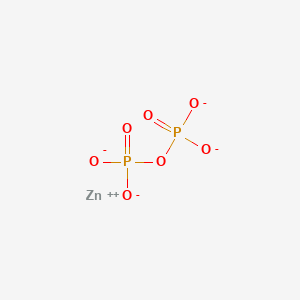
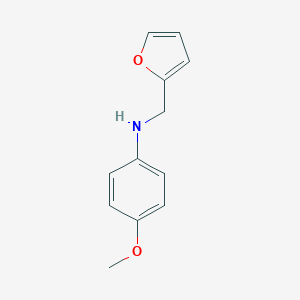
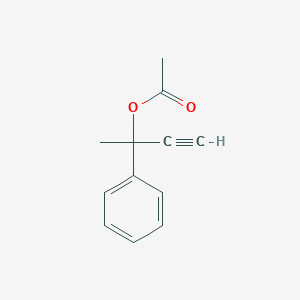
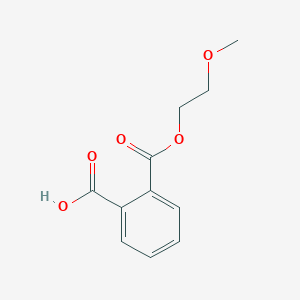
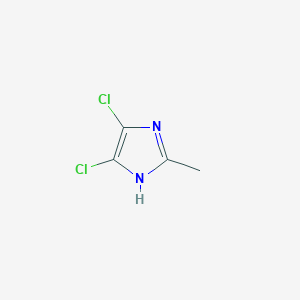

![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
